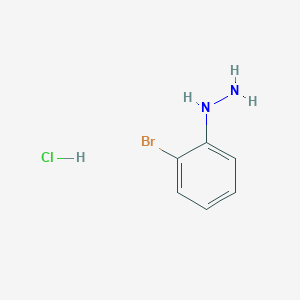

2-Bromophenylhydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white to light yellow crystalline powder that is hygroscopic and slightly soluble in methanol . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Vorbereitungsmethoden

The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:

Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.

Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.

Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.

Salification: The purified product is treated with acetone to improve its purity and appearance.

Analyse Chemischer Reaktionen

2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form phenylhydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.

Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromophenylhydrazine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a nucleophile, reacting with electrophilic centers in target molecules. This interaction can inhibit enzyme activity or modify receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Bromophenylhydrazine hydrochloride can be compared with other similar compounds such as:

3-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 3-position instead of the 2-position.

4-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 4-position.

2-Nitrophenylhydrazine: Similar in structure but with a nitro group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

2-Bromophenylhydrazine hydrochloride (CAS No. 50709-33-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical industry. This compound serves as an important intermediate in organic synthesis and has been studied for its effects on various biological systems.

- Molecular Formula : C₆H₈BrClN₂

- Molecular Weight : 223.51 g/mol

- Melting Point : Approximately 188 °C (decomposes)

- Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its ability to form hydrazones and azo compounds, which are known to exhibit various pharmacological effects. The compound's hydrazine moiety is significant in biological interactions, often leading to the inhibition of enzymes, modulation of signaling pathways, and potential cytotoxic effects on cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various human cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The IC50 values for different cell lines indicate varying degrees of sensitivity, suggesting a selective cytotoxic profile.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| A549 (Lung Cancer) | 10.3 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits moderate antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Study 1: Cytotoxic Effects on Cancer Cells

In a study published in the MDPI Journal, researchers evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on human cancer cell lines using the MTT assay. The study concluded that the compound significantly inhibited the proliferation of cancer cells with a notable selectivity index compared to non-cancerous cells .

Study 2: Synthesis and Characterization

A separate study focused on the synthesis and characterization of this compound, detailing the diazotization and reduction methods employed to produce high-purity samples suitable for biological testing. This research underscored the importance of purity in obtaining reliable biological activity data .

Eigenschaften

CAS-Nummer |

50709-33-6 |

|---|---|

Molekularformel |

C6H8BrClN2 |

Molekulargewicht |

223.50 g/mol |

IUPAC-Name |

(2-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

InChI-Schlüssel |

PHCYUJRYSFMJMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Br.Cl |

Kanonische SMILES |

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |

Key on ui other cas no. |

50709-33-6 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.